5-Chloro-4,6-dimethylpyrimidine
Overview
Description
5-Chloro-4,6-dimethylpyrimidine: is a heterocyclic aromatic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 5 and two methyl groups at positions 4 and 6. It is widely used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-4,6-dimethylpyrimidine can be synthesized through several methods. One common method involves the cyclization of guanidines with β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under reflux conditions . Another method includes the transition metal-free cross-coupling reactions and the aromatic nucleophilic substitution of halogen pyrimidines with anilines . Microwave-assisted synthesis has also been reported to be effective, reducing reaction times significantly .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in industrial processes has been explored to enhance efficiency and reduce by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Aromatic Nucleophilic Substitution (SNAr): This reaction involves the substitution of the chlorine atom with nucleophiles such as amines or alkoxides.
Cross-Coupling Reactions: These reactions are used to form carbon-carbon bonds, often employing palladium catalysts.
Common Reagents and Conditions:
Aromatic Nucleophilic Substitution: Common reagents include anilines and alkoxides, with reactions typically carried out in ethanol or methanol under basic conditions.
Cross-Coupling Reactions: Reagents such as 2-(tributylstannyl)pyridine and palladium catalysts are used.
Major Products Formed:
Aromatic Nucleophilic Substitution: Products include various substituted pyrimidines, depending on the nucleophile used.
Cross-Coupling Reactions: Products include disubstituted pyrimidines with various functional groups.
Scientific Research Applications
5-Chloro-4,6-dimethylpyrimidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-4,6-dimethylpyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction pathways . This inhibition can lead to the suppression of cell proliferation, making these compounds potential candidates for cancer therapy .
Comparison with Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: Similar in structure but with the chlorine atom at position 2.
4,6-Dimethylpyrimidine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Bromo-4,6-dimethylpyrimidine: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Uniqueness: 5-Chloro-4,6-dimethylpyrimidine is unique due to the specific positioning of the chlorine atom, which influences its reactivity in nucleophilic substitution reactions. This positioning also affects its biological activity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-chloro-4,6-dimethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-6(7)5(2)9-3-8-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFRUARDOZNMQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503974 | |
Record name | 5-Chloro-4,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75712-75-3 | |
Record name | 5-Chloro-4,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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